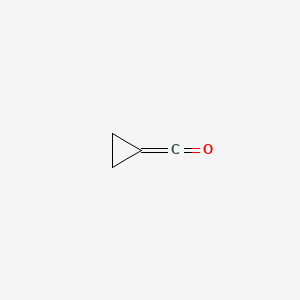

Methanone, cyclopropylidene-

CAS No.: 59078-44-3

Cat. No.: VC19564455

Molecular Formula: C4H4O

Molecular Weight: 68.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59078-44-3 |

|---|---|

| Molecular Formula | C4H4O |

| Molecular Weight | 68.07 g/mol |

| Standard InChI | InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |

| Standard InChI Key | IDITVISEENJSMD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1=C=O |

Introduction

Chemical Identity and Structural Characteristics

Methanone, cyclopropylidene- is systematically named as cyclopropylidenemethanone, reflecting its bicyclic structure comprising a three-membered cyclopropane ring fused to a carbonyl group. The compound’s molecular weight is 68.07 g/mol, and its structural attributes have been extensively documented in PubChem records . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 59078-44-3 |

| SMILES | |

| InChIKey | IDITVISEENJSMD-UHFFFAOYSA-N |

| Molecular Formula | |

| Synonyms | Cyclopropane ketone, DTXSID50207805 |

The cyclopropylidene group introduces significant angle strain, with bond angles deviating from the ideal 60° of cyclopropane due to the sp²-hybridized carbonyl carbon. This strain enhances the compound’s reactivity, particularly in processes involving ring expansion or fragmentation .

Synthesis and Catalytic Formation Pathways

| Entry | Substrate | Product (Yield) | Enantiomeric Ratio |

|---|---|---|---|

| 1 | 1a | 2a (82%) | 80:20 |

| 5 | 1e | 2e (89%) | 75:25 |

Reactivity and Functional Group Transformations

Ring-Opening Reactions

The cyclopropylidene group’s strain predisposes it to ring-opening under thermal or catalytic conditions. In gold-catalyzed systems, analogous substrates undergo cycloisomerization to form bicyclic structures, a process driven by strain relief . For methanone, cyclopropylidene-, similar reactivity could yield fused bicyclic ketones or fragmented aldehydes, depending on reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume